molecular formula C19H20FN5O4S B2537771 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1788829-47-9

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2537771
CAS No.: 1788829-47-9
M. Wt: 433.46
InChI Key: KKOGBKDCNBEERO-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN5O4S and its molecular weight is 433.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, due to its complex chemical structure, is likely involved in targeted synthesis for potential pharmacological activities. Its structural components suggest it may be synthesized and evaluated within a range of derivatives aiming at the inhibition or modulation of specific biological targets, such as enzymes or receptors involved in disease pathogenesis. For example, compounds with similar structures have been explored for their selective inhibition capabilities against cyclooxygenase-2 (COX-2), showcasing potential for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Molecular Dynamics and Quantum Chemical Studies

Derivatives sharing a similar sulfonamide base structure have been subject to molecular dynamic simulations and quantum chemical studies to predict their adsorption behaviors and inhibition efficiencies, as seen in research on corrosion inhibition (S. Kaya et al., 2016). These studies provide insights into the interaction mechanisms at the molecular level, suggesting potential applications in materials science and engineering.

Antitumor Activity

Research into similar sulfonamide derivatives has revealed significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential as antitumor agents. Compounds like N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide have shown promise in preliminary in vitro pharmacological studies (N. Abbassi et al., 2014). This opens avenues for further development and testing of this compound in oncological research.

Catalytic Applications and Material Science

The structural features of similar compounds have been utilized in the synthesis of novel metallophthalocyanines, which are characterized by their electrochemical and spectroelectrochemical properties, indicating potential applications in catalysis and as materials for electronic devices (H. Kantekin et al., 2015).

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O4S/c1-29-16-7-4-14(20)11-17(16)30(27,28)22-9-10-24-19(26)25(15-5-6-15)18(23-24)13-3-2-8-21-12-13/h2-4,7-8,11-12,15,22H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOGBKDCNBEERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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